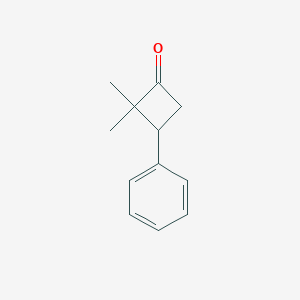

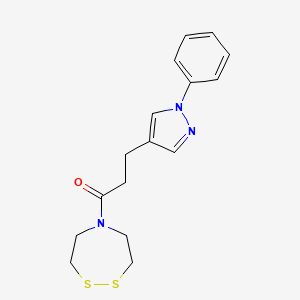

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrazole derivative with a furan ring attached. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, furan and pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, polysubstituted furans were prepared from various sulfur ylides and alkyl acetylenic carboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

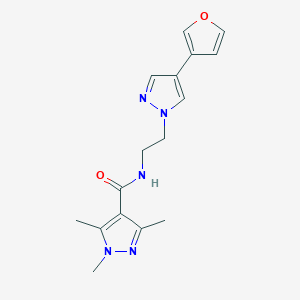

The synthesis and reactivity of compounds related to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involve the creation of novel heterocyclic compounds through various synthetic pathways. Such compounds include ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and derivatives obtained from corresponding acid derivatives, showcasing intramolecular cyclization and proposed mechanisms based on experimental and computational findings (Ergun et al., 2014). Another study demonstrated the condensation of 3-amino-4-cyanofurazan with malononitrile and ethyl cyanoacetate, forming enaminonitriles for the synthesis of pyrazoles and annulated derivatives, emphasizing the versatility of such chemical frameworks in generating complex heterocyclic structures (Strizhenko et al., 2020).

Antimicrobial and Anticancer Activities

Research into the biological activities of related compounds has shown significant potential, particularly in antimicrobial and anticancer applications. A study highlighted the synthesis of pyridine, thioamide, thiazole, and pyrano[2,3-d]thiazole derivatives starting from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, showing high cytotoxicity against the MCF-7 cell line, indicating their potential as anticancer agents (Zaki et al., 2018). Another research focused on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, expanding the scope of furan-containing compounds in medicinal chemistry (El-Essawy & Rady, 2011).

Analytical and Spectral Studies

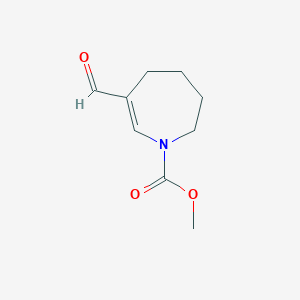

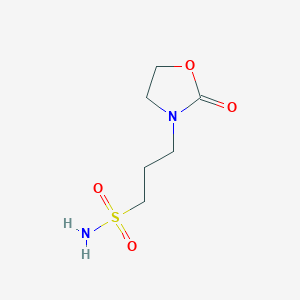

Analytical and spectral studies on compounds with furan rings have provided insights into their structural and electronic properties. For instance, the synthesis and characterization of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its transition metal complexes revealed the chelating properties of furan ring-containing organic ligands, alongside their antimicrobial activity, showcasing the potential of these compounds in bioactive material science (Patel, 2020).

Propiedades

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-11-15(12(2)20(3)19-11)16(22)17-5-6-21-9-14(8-18-21)13-4-7-23-10-13/h4,7-10H,5-6H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSUHSHDAJEHLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2826719.png)

![2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2826723.png)

![1-Oxaspiro[4.4]non-2-en-4-one](/img/structure/B2826725.png)

![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2826730.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride](/img/structure/B2826731.png)

![1-(furan-2-ylmethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2826733.png)

![2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2826735.png)